molecular formula C12H16INO2 B13744200 (2,3-Dihydro-2-methyl-3-oxo-5-benzofuranyl)trimethylammonium iodide CAS No. 31537-98-1

(2,3-Dihydro-2-methyl-3-oxo-5-benzofuranyl)trimethylammonium iodide

Cat. No.: B13744200
CAS No.: 31537-98-1
M. Wt: 333.16 g/mol
InChI Key: DPIFBWVYFLNUDP-UHFFFAOYSA-M
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Description

(2,3-Dihydro-2-methyl-3-oxo-5-benzofuranyl)trimethylammonium iodide is a chemical compound that belongs to the benzofuran family. . This compound, in particular, has garnered interest due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-2-methyl-3-oxo-5-benzofuranyl)trimethylammonium iodide typically involves the reaction of benzofuran derivatives with trimethylamine and iodine. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . The process can be summarized as follows:

    Starting Materials: Benzofuran derivative, trimethylamine, iodine.

    Reaction Conditions: Solvent (methanol or ethanol), heating.

    Procedure: The benzofuran derivative is reacted with trimethylamine in the presence of iodine under heating conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-2-methyl-3-oxo-5-benzofuranyl)trimethylammonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylmethanol derivatives .

Scientific Research Applications

(2,3-Dihydro-2-methyl-3-oxo-5-benzofuranyl)trimethylammonium iodide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-2-methyl-3-oxo-5-benzofuranyl)trimethylammonium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound of the benzofuran family.

  • **2-(2,3-Dihydro-2-oxo-3

Properties

CAS No.

31537-98-1

Molecular Formula

C12H16INO2

Molecular Weight

333.16 g/mol

IUPAC Name

trimethyl-(2-methyl-3-oxo-1-benzofuran-5-yl)azanium;iodide

InChI

InChI=1S/C12H16NO2.HI/c1-8-12(14)10-7-9(13(2,3)4)5-6-11(10)15-8;/h5-8H,1-4H3;1H/q+1;/p-1

InChI Key

DPIFBWVYFLNUDP-UHFFFAOYSA-M

Canonical SMILES

CC1C(=O)C2=C(O1)C=CC(=C2)[N+](C)(C)C.[I-]

Origin of Product

United States

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